molecular formula C11H22N2O2 B171852 Tert-butyl 4-aminoazepane-1-carboxylate CAS No. 196613-57-7

Tert-butyl 4-aminoazepane-1-carboxylate

Cat. No.: B171852
CAS No.: 196613-57-7
M. Wt: 214.3 g/mol
InChI Key: YCOKHOLOSGJEGL-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminoazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminoazepane-1-carboxylate typically involves the protection of the amino group in azepane followed by the introduction of the tert-butyl ester group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azepane derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-aminoazepane-1-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as beta-lactamase inhibitors , which are essential for combating antibiotic resistance. The compound's structure allows for modifications that enhance its efficacy against bacterial infections when used in conjunction with beta-lactam antibiotics .

Case Study: Synthesis of Beta-lactamase Inhibitors

A notable study detailed the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides from this compound derivatives. These compounds demonstrated significant inhibitory activity against various beta-lactamases, making them promising candidates for further development in antibiotic therapies .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for constructing complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties.

Table 1: Chemical Transformations Involving this compound

Transformation TypeConditionsResulting Compound
AcylationWith acetic anhydrideAcetylated derivative
AlkylationWith alkyl halidesAlkylated product
Coupling ReactionsWith aryl halides in the presence of palladium catalystsAryl-substituted derivatives

Potential Neuroprotective Agents

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Compounds synthesized from this base structure have shown promise in protecting neuronal cells from oxidative stress and may play a role in treating neurodegenerative diseases such as Alzheimer’s .

Case Study: Neuroprotective Properties Evaluation

A study evaluated the neuroprotective effects of a series of compounds derived from this compound against oxidative stress-induced neuronal damage. The results indicated that certain derivatives significantly reduced neuronal cell death, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Chemical Properties and Safety

Understanding the chemical properties and safety profile of this compound is crucial for its application in research and industry.

Mechanism of Action

The mechanism of action of tert-butyl 4-aminoazepane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the final compound synthesized from this compound .

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxyazepane-1-carboxylate
  • Tert-butyl 4-(benzyloxycarbonyl)aminoazepane-1-carboxylate
  • Tert-butyl (S)-azepan-3-ylcarbamate hydrochloride

Comparison: Tert-butyl 4-aminoazepane-1-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 4-aminoazepane-1-carboxylate (CAS Number: 196613-57-7) is a compound of growing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11_{11}H22_{22}N2_{2}O2_{2}
Molecular Weight: 214.305 g/mol
IUPAC Name: this compound
Purity: 97%

This compound features a tert-butyl group, an amino group, and a carboxylate moiety, which contributes to its solubility and reactivity. Its structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Pharmacological Properties

  • BBB Permeability : The compound is noted to be a blood-brain barrier (BBB) permeant, indicating its potential for central nervous system (CNS) applications .
  • Enzyme Interaction : It has been investigated for its ability to inhibit certain enzymes, although specific targets remain under study. The presence of the amino group suggests possible interactions with neurotransmitter receptors .
  • Safety Profile : Preliminary safety assessments indicate that it does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a favorable metabolic profile .

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : The compound may bind to specific receptors in the CNS, influencing neurotransmitter activity.
  • Enzyme Modulation : It may act as an inhibitor or modulator of key enzymes involved in neurotransmitter synthesis or degradation .

Case Study 1: Neuropharmacological Applications

In a study examining the effects of azepane derivatives on anxiety-like behaviors in animal models, this compound demonstrated significant anxiolytic effects at certain dosages. This suggests potential applications in treating anxiety disorders .

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of this compound highlighted its utility as an intermediate in the development of novel pharmaceuticals targeting neurological conditions. Various derivatives were synthesized and tested for their biological activity, revealing structure-activity relationships that could guide future drug design .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
AzepaneAzepaneBasic scaffold; lacks functional groups for enhanced activity
PiperidinePiperidineSimilar CNS activity but different side effects
MorpholineMorpholineExhibits different receptor interactions

This compound is distinct from these compounds due to its functional groups that enhance solubility and receptor binding affinity.

Properties

IUPAC Name

tert-butyl 4-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKHOLOSGJEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596741
Record name tert-Butyl 4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196613-57-7
Record name tert-Butyl 4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-aminoazepane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-(tert-butoxycarbonyl)-hexahydro-1H-azepin-4-one (0.5 g, 2.34 mmoles), O-benzylhydroxylamine hydrochloride (0.41 g, 2.57 mmoles) and ammonium acetate (0.45 g, 5.86 mmoles) in methanol (10 mL) was refluxed for 1.2 hours. The solvent was evaporated in vacuo and the crude oxime was purified by flash column chromatography (hexanes:ethyl acetate 100:0 to 50:50). The product was taken in 4N NH3 in methanol (10 mL) and added 10% by weight Pd/C (100 mg) and stirred over H2 at balloon pressure for twelve hours. The reaction was filtered through a pad of celite and filtrate evaporated in vacuo to provide the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
O-benzylhydroxylamine hydrochloride
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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